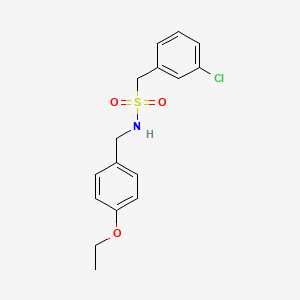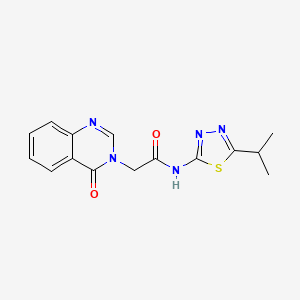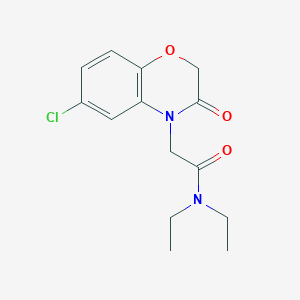![molecular formula C12H19N3O B4677288 N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea
Übersicht
Beschreibung
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been widely used in scientific research. BPEU is a small molecule that has the potential to modulate various biological processes.
Wirkmechanismus
The mechanism of action of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea involves the inhibition of PTP activity. PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. By inhibiting PTP activity, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea can modulate various cellular processes that are regulated by tyrosine phosphorylation. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of ion channels by binding to specific sites on the channels.
Biochemical and Physiological Effects:
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to modulate various biochemical and physiological processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the growth of cancer cells by modulating the activity of PTPs. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate pain perception and thermoregulation by modulating the activity of ion channels. In addition, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to modulate the activity of various enzymes, such as phosphatases and kinases, which are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is a small molecule that can easily penetrate cell membranes, making it an ideal tool for investigating intracellular processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is also stable and can be easily synthesized in large quantities. However, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has some limitations for lab experiments. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has a relatively low potency, which may limit its effectiveness in some experiments. In addition, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has a relatively short half-life, which may limit its usefulness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea in scientific research. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has the potential to be used as a therapeutic agent for various diseases, such as cancer and chronic pain. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea can also be used as a tool to investigate the role of PTPs and ion channels in various biological processes. In addition, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea can be used as a starting point for the development of new compounds that modulate PTP and ion channel activity.
Conclusion:
In conclusion, N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is a small molecule that has the potential to modulate various biological processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been extensively used in scientific research as a tool to investigate intracellular processes. The synthesis of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea is well-established, and the purity of the compound can be easily determined using various analytical techniques. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea in scientific research, including its use as a therapeutic agent and a starting point for the development of new compounds.
Wissenschaftliche Forschungsanwendungen
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been extensively used in scientific research as a tool to investigate various biological processes. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has also been shown to modulate the activity of various ion channels, such as TRPM8 and TRPV1, which are involved in pain perception and thermoregulation.
Eigenschaften
IUPAC Name |
1-butyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-14-12(16)15-10(2)11-6-5-7-13-9-11/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZATJHFQIMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-[1-(pyridin-3-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677210.png)

![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)

![ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate](/img/structure/B4677233.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4677264.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4677277.png)
![8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
![3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4677309.png)
![N-cyclopropyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4677313.png)

